![molecular formula C9H10BrN3 B2680290 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 1538877-47-2](/img/structure/B2680290.png)
2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine
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Overview
Description
“2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines have received great attention in recent years due to their varied medicinal applications .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle .Chemical Reactions Analysis
The synthesis of “2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine” involves a chemodivergent process where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Chemodivergent Synthesis
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves different reaction conditions, and the resulting structures have significant biological and therapeutic value .
Development of Pharmaceuticals
The compound has been found to be a key component in the development of pharmaceutical molecules. Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Materials Science
In the field of materials science, this compound has shown great potential. Its unique chemical structure and versatility make it a valuable resource in this area .
Optoelectronic Devices
The compound has been used in the development of optoelectronic devices. Its optical behaviors make it suitable for use in these types of applications .
Sensors
Another application of this compound is in the creation of sensors. Its unique properties make it a good candidate for this purpose .
Anti-Cancer Drugs
The compound has been used in the development of anti-cancer drugs. Its biological properties make it a promising candidate for this application .
Emitters for Confocal Microscopy and Imaging
The compound has been used as emitters for confocal microscopy and imaging. This is due to its luminescent properties .
Anticonvulsants
The compound has been found to be effective in screening methods for potential anticonvulsants .
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
The mode of action of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves a chemodivergent reaction . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have varied medicinal applications .
Result of Action
The result of the action of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves the formation of 3-bromoimidazopyridines . These were obtained via a one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination .
Action Environment
The action environment of 2-{1-Bromoimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves different reaction conditions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate .
properties
IUPAC Name |
2-(1-bromoimidazo[1,5-a]pyridin-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-9-7-3-1-2-6-13(7)8(12-9)4-5-11/h1-3,6H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAIJBYPZFYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)CCN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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